3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-6-nitro-2H-chromen-2-one
Overview
Description
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-6-nitro-2H-chromen-2-one, also known as DMC, is a chemical compound that has been widely used in scientific research. DMC is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Chemical Synthesis and Photocatalytic Applications
3-[(2,6-Dimethyl-4-morpholinyl)carbonyl]-6-nitro-2H-chromen-2-one is a compound that finds its applications in various scientific research areas, particularly in chemical synthesis and photocatalytic processes. Although the specific compound is not directly mentioned in available literature, its structural components, such as the morpholine ring and chromen-2-one framework, have been extensively studied for their utility in synthetic chemistry and environmental applications. The following sections provide insights into related research areas and potential applications of compounds with similar functional groups.
Synthetic Protocols on Chromenones : Chromen-2-one derivatives, closely related to the query compound, serve as core structures in numerous secondary metabolites with significant pharmacological importance. Due to the limited quantities produced by natural sources, synthetic protocols for these compounds are crucial. Various synthetic approaches have been reviewed, including Suzuki coupling reactions, reactions of 3-formylcoumarin with silylenol ethers, and radical-mediated cyclization, highlighting the importance of chromenones in synthetic organic chemistry (Mazimba, 2016).
Photocatalysis and Environmental Applications : Compounds incorporating morpholine and chromen-2-one frameworks have shown promise in photocatalysis, a field with significant implications for environmental purification and energy generation. g-C3N4-based nanocomposites, for instance, have emerged as efficacious photocatalysts. Their application in photoreduction of CO2, water splitting, and contaminant degradation demonstrates the potential for compounds with similar structures in enhancing photocatalytic efficiency for environmental remediation and sustainable energy production (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).
Chemical and Pharmacological Interest in Morpholine Derivatives : The morpholine ring, a feature of the query compound, is found in a wide array of organic compounds with diverse pharmacological activities. Research on morpholine derivatives underscores their broad pharmacological profile, reinforcing the importance of such structures in medicinal chemistry. This indicates the potential utility of the query compound in pharmacological research, given its incorporation of a morpholine moiety (Asif & Imran, 2019).
properties
IUPAC Name |
3-(2,6-dimethylmorpholine-4-carbonyl)-6-nitrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-9-7-17(8-10(2)23-9)15(19)13-6-11-5-12(18(21)22)3-4-14(11)24-16(13)20/h3-6,9-10H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQYUGPZNTWRKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805034 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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